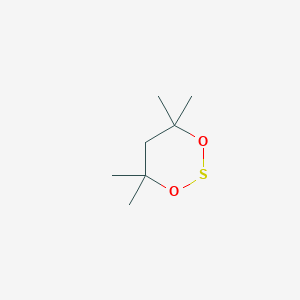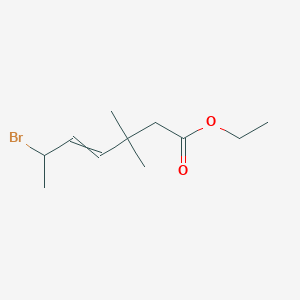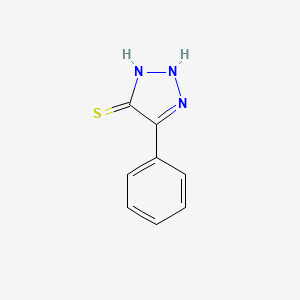
5-Phenyl-2,3-dihydro-4H-1,2,3-triazole-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2,3-dihydro-4H-1,2,3-triazole-4-thione is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,3-dihydro-4H-1,2,3-triazole-4-thione typically involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2,3-dihydro-4H-1,2,3-triazole-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Phenyl-2,3-dihydro-4H-1,2,3-triazole-4-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Phenyl-2,3-dihydro-4H-1,2,3-triazole-4-thione involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors in the biological system, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar biological activities but different structural features.
1,2,3-Triazole: Shares the triazole ring but differs in the position of nitrogen atoms, leading to distinct chemical properties.
Uniqueness
5-Phenyl-2,3-dihydro-4H-1,2,3-triazole-4-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives .
Properties
CAS No. |
61976-85-0 |
|---|---|
Molecular Formula |
C8H7N3S |
Molecular Weight |
177.23 g/mol |
IUPAC Name |
4-phenyl-1,2-dihydrotriazole-5-thione |
InChI |
InChI=1S/C8H7N3S/c12-8-7(9-11-10-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11,12) |
InChI Key |
UWLIFDUUOJTDCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNNC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14536145.png)
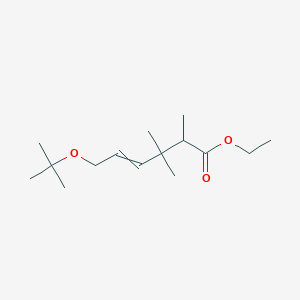
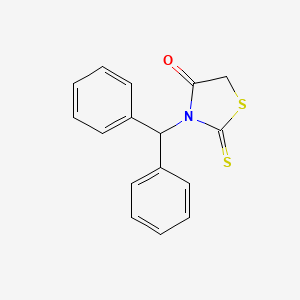
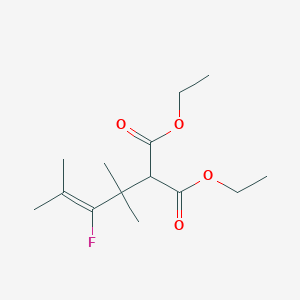
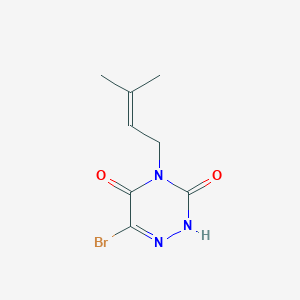
![N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline](/img/structure/B14536166.png)
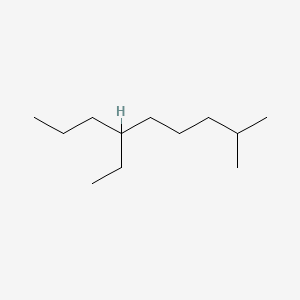
phosphanium chloride](/img/structure/B14536170.png)
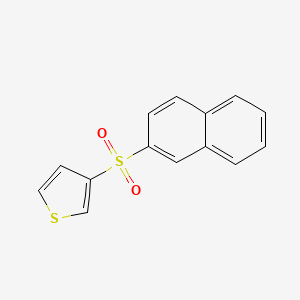
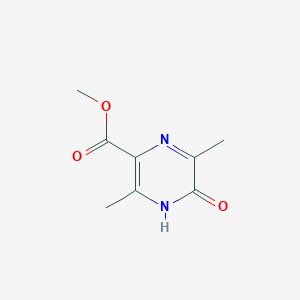
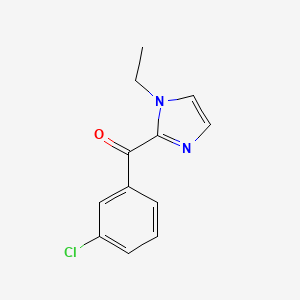
![1-Methoxy-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene](/img/structure/B14536189.png)
